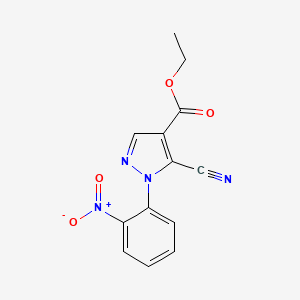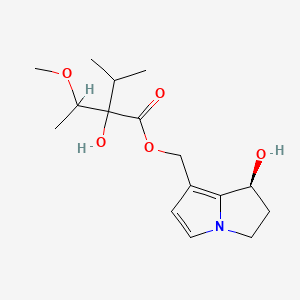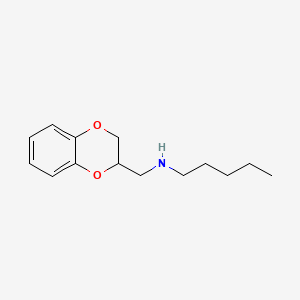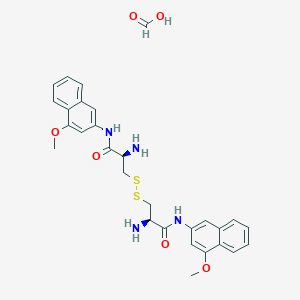
(H-Cys-4MbetaNA)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (H-Cys-4MbetaNA)2 is a derivative of L-cysteine, a naturally occurring amino acid This compound is characterized by the presence of two cysteine molecules linked to 4-methyl-beta-naphthylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-4MbetaNA)2 typically involves the condensation of L-cysteine with 4-methyl-beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(H-Cys-4MbetaNA)2 undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
(H-Cys-4MbetaNA)2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (H-Cys-4MbetaNA)2 involves its ability to form disulfide bonds, which can influence the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and amino groups. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Cystine: A naturally occurring dimer of cysteine.
N-Acetylcysteine: A derivative of cysteine with antioxidant properties.
Cysteamine: A degradation product of cysteine with therapeutic applications.
Uniqueness
(H-Cys-4MbetaNA)2 is unique due to the presence of the 4-methyl-beta-naphthylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C29H32N4O6S2 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide;formic acid |
InChI |
InChI=1S/C28H30N4O4S2.CH2O2/c1-35-25-13-19(11-17-7-3-5-9-21(17)25)31-27(33)23(29)15-37-38-16-24(30)28(34)32-20-12-18-8-4-6-10-22(18)26(14-20)36-2;2-1-3/h3-14,23-24H,15-16,29-30H2,1-2H3,(H,31,33)(H,32,34);1H,(H,2,3)/t23-,24-;/m0./s1 |
Clave InChI |
HNBNBFMISWQNDS-UKOKCHKQSA-N |
SMILES isomérico |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |
SMILES canónico |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


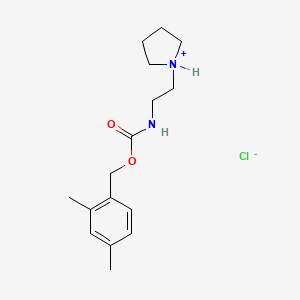
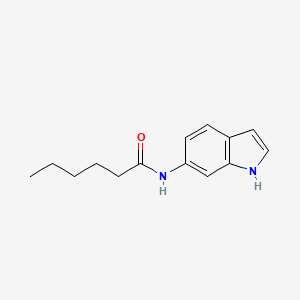

![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
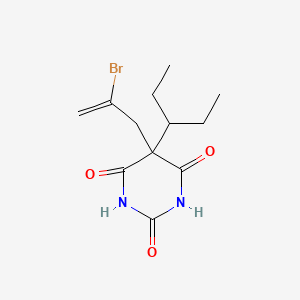
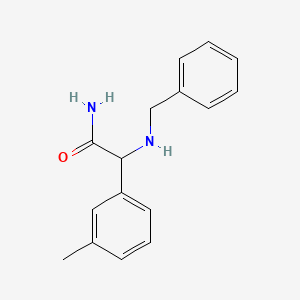

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

